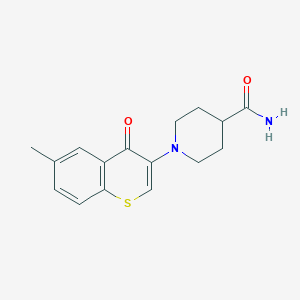

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-methyl-4-oxothiochromen-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-2-3-14-12(8-10)15(19)13(9-21-14)18-6-4-11(5-7-18)16(17)20/h2-3,8-9,11H,4-7H2,1H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZVQDIQBNSXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group on the thiochromene core.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols) under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hematological malignancies. These compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes such as p53 and Bax .

Case Study:

In a study evaluating a series of piperidin derivatives, compounds similar to this compound were synthesized and tested against multiple myeloma and acute myeloid leukemia cell lines. The results indicated significant growth inhibition and increased expression of apoptosis-related genes .

Antiparasitic Activity

The thiochromene core structure has been identified as a promising scaffold for developing agents against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. Compounds derived from this structure have shown effective inhibition of parasite growth at low micromolar concentrations (EC50 < 10 μM). The mechanism involves allosteric modulation of key metabolic pathways in parasites .

Case Study:

A recent investigation synthesized several thiochromene derivatives and assessed their efficacy against major tropical pathogens. The results demonstrated that these compounds could disrupt essential metabolic processes within the parasites, indicating their potential as novel therapeutic agents .

Therapeutic Mechanisms

The therapeutic mechanisms underlying the action of this compound are primarily linked to its ability to interact with specific biological targets:

- Molecular Docking Studies: Computational analyses have shown that these compounds can effectively bind to target proteins involved in cancer progression and parasitic survival. This binding can inhibit their activity and promote cell death in malignant or infected cells .

- Apoptosis Induction: By modulating signaling pathways associated with cell survival and death, these compounds can enhance the apoptotic response in cancer cells, making them potential candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Oxazole Derivatives ()

Three compounds from share the piperidine-4-carboxamide backbone but replace the thiochromenone with oxazole rings linked to substituted aryl groups:

1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide

- Key features : Chloro-methylphenyl oxazole, isopropylpiperidine side chain.

- Yield : 57%, indicating moderate synthetic feasibility.

- Biological relevance : Structural focus on antiviral entry inhibitors (hepatitis C virus).

N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

- Key features : Trifluoromethyl substitution enhances lipophilicity and metabolic stability.

- Yield : 58%.

N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

- Key features : Fluorine substitution improves membrane permeability.

- Yield : 61%.

Comparison: The thiochromenone core in the target compound may offer distinct electronic properties compared to oxazole derivatives due to sulfur’s polarizability. Oxazole-based compounds show moderate yields (57–61%), suggesting comparable synthetic challenges for the target compound.

Furochromen Derivatives ()

- ZINC02123811: 1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide. Key features: Furochromen core (oxygen analog of thiochromenone) linked to piperidine-4-carboxamide. Biological relevance: High affinity for SARS-CoV-2 main protease (Mpro), with stability in molecular dynamics simulations .

Comparison: Replacing sulfur with oxygen in the core structure (furochromen vs. thiochromenone) alters electron density and binding interactions.

Piperidine-4-carboxamide Derivatives with Varied Substituents

Aryl-Substituted PROTACs ()

- BRD4 PROTAC (Compound 8.36) : Features a benzimidazole core and a long alkyl chain terminating in a dioxopiperidine moiety.

Naphthalene Derivatives ()

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Fluorine in both compounds may enhance metabolic stability.

Carboxylic Acid vs. Carboxamide Derivatives ()

- 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic Acid Key features: Carboxylic acid replaces carboxamide; dihydropyridazin core.

Critical Analysis of Structural and Functional Trends

- Electronic Effects: Sulfur in the thiochromenone core may enhance π-π stacking and hydrophobic interactions compared to oxygen-containing analogs (e.g., furochromen) .

- Synthetic Feasibility : Oxazole derivatives (57–61% yields) suggest that introducing bulky aryl groups may require optimized coupling strategies, relevant to the target compound’s synthesis .

- Therapeutic Potential: Piperidine-4-carboxamide derivatives show versatility across antiviral, anticancer, and protein degradation applications, highlighting the scaffold’s adaptability .

Biological Activity

The compound 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide is a novel derivative of thiochromen, a class of compounds known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Core Structure : Thiochromen moiety with a piperidine ring.

- Functional Groups : Contains a carboxamide group which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds derived from thiochromen exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .

Antiparasitic Activity

Recent studies have highlighted the effectiveness of thiochromen derivatives against tropical diseases such as malaria and leishmaniasis. The compound has been noted for its ability to disrupt metabolic pathways in parasites, leading to increased levels of reactive oxygen species (ROS) which are detrimental to parasite survival. Specifically, it was found to act as an allosteric modulator affecting key enzymes involved in the redox metabolism of trypanosomatids .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Trypanothione Reductase : This enzyme is crucial for maintaining redox balance in parasites. Inhibition leads to oxidative stress and eventual cell death .

- Disruption of Mitochondrial Functions : Increased ROS levels disturb mitochondrial homeostasis, further contributing to antiparasitic effects .

- Interaction with Key Amino Acids : The compound interacts with critical residues in enzyme binding pockets, enhancing its inhibitory efficacy .

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Efficacy

In a controlled study, 27 thiochromen derivatives were synthesized and tested against Leishmania parasites. The results showed that compounds with structural similarities to this compound exhibited EC50 values below 10 μM, indicating potent antiparasitic activity. The study concluded that these compounds could serve as lead candidates for drug development against tropical diseases .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide in academic settings?

Methodological Answer: Synthetic optimization requires a multi-factorial approach:

- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for thiochromenone intermediates due to their ability to stabilize charge-separated transition states .

- Catalyst Screening : Evaluate Pd-mediated cross-coupling or acid/base catalysts for piperidine ring functionalization. Use Design of Experiments (DoE) to minimize trial-and-error, as outlined in statistical methods for reaction optimization .

- Purity Validation : Employ HPLC (≥98% purity thresholds) and NMR for structural confirmation. Cross-reference spectral data with analogous compounds (e.g., 4-pyridinecarboxamide derivatives) for consistency checks .

Q. How should researchers approach the characterization of stereochemical and electronic properties of this compound?

Methodological Answer:

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomeric configurations, particularly for the piperidine-4-carboxamide moiety .

- Electronic Properties : Computational tools (DFT, molecular orbital simulations) can predict electron density distribution, validated against experimental UV-Vis and fluorescence spectra .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Lab Safety : Adhere to OSHA/CRDC guidelines for combustible solids (UN 1993) and ensure proper ventilation due to potential respiratory hazards (H313) .

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the thiochromenone core .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:

- Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for competing pathways (e.g., nucleophilic vs. electrophilic attack on the thiochromenone ring). Compare with experimental kinetics data .

- Contradiction Resolution : If experimental yields contradict theoretical predictions, re-evaluate solvent effects or transition-state stabilization using implicit/explicit solvation models .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities. Cross-validate with molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., kinase or GPCR homologs) .

- Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS/MS to assess CYP450-mediated degradation .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework : Apply statistical tools (e.g., Cohen’s d for effect size, funnel plots for publication bias) to harmonize data from heterogeneous assays .

- Experimental Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.